D-xylo-Hexos-5-ulose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
D-xylo-Hexos-5-ulose can be synthesized through the oxidation of D-glucose. One common method involves the use of Gluconobacter species, which oxidize D-glucose to produce 5-keto-D-glucose. The process typically involves the use of membrane-bound dehydrogenases that facilitate the oxidation reaction .
Industrial Production Methods
In industrial settings, the production of 5-keto-D-glucose often involves fermentation processes using genetically modified strains of Gluconobacter oxydans. These strains are engineered to enhance the yield and efficiency of the production process. The fermentation is carried out in bioreactors under controlled conditions to optimize the production of 5-keto-D-glucose .
Chemical Reactions Analysis
Types of Reactions
D-xylo-Hexos-5-ulose undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce 2,5-diketo-D-gluconic acid.
Reduction: It can be reduced to form D-gluconic acid.
Substitution: It can participate in substitution reactions where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyrroloquinoline quinone (PQQ)-dependent glycerol dehydrogenase.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
2,5-Diketo-D-gluconic acid: Formed through further oxidation.
D-gluconic acid: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
D-xylo-Hexos-5-ulose has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other valuable compounds such as tartrate.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of vitamin C and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-keto-D-glucose involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for dehydrogenases, which catalyze its oxidation to produce other keto acids. These reactions are crucial in the biosynthesis of important compounds such as vitamin C. The molecular targets include membrane-bound dehydrogenases and other enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Keto-D-fructose: Another keto sugar with similar properties and applications.
2-Keto-D-gluconic acid: A related compound that is also produced through the oxidation of D-glucose.
D-gluconic acid: The reduced form of 5-keto-D-glucose.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C6H10O6 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5+,6+/m0/s1 |
InChI Key |
ZAVYLQGLQYIKKF-OTWZMJIISA-N |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(=O)C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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